Tribendimidine

Description

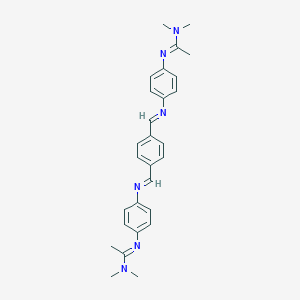

Structure

3D Structure

Properties

IUPAC Name |

N'-[4-[[4-[[4-[1-(dimethylamino)ethylideneamino]phenyl]iminomethyl]phenyl]methylideneamino]phenyl]-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6/c1-21(33(3)4)31-27-15-11-25(12-16-27)29-19-23-7-9-24(10-8-23)20-30-26-13-17-28(18-14-26)32-22(2)34(5)6/h7-20H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIOGKHKNQYULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894077 | |

| Record name | Tribendimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115103-15-6 | |

| Record name | Tribendimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115103-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribendimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribendimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBENDIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO6SOD6ZTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tribendimidine's Neuromuscular Assault: An In-Depth Guide to its Mechanism of Action Against Nematodes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tribendimidine, a broad-spectrum anthelmintic, exerts its paralytic effects on nematodes primarily by acting as an agonist on nicotinic acetylcholine receptors (nAChRs), crucial components of the neuromuscular system. This leads to prolonged muscle depolarization and spastic paralysis, ultimately resulting in the expulsion of the parasite. While its general mechanism is established, the specific nAChR subtype targeted by this compound appears to differ between the model organism Caenorhabditis elegans and parasitic nematodes. In C. elegans, this compound preferentially activates the L-subtype nAChR, the same target as levamisole and pyrantel. However, in parasitic species such as Ascaris suum and Oesophagostomum dentatum, evidence points towards a selective agonism of the B-subtype nAChR. This distinction is critical for understanding potential cross-resistance and for the strategic use of this compound in control programs. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Agonism of Nicotinic Acetylcholine Receptors

This compound's primary mode of action is the activation of ligand-gated ion channels, specifically nAChRs, located on the muscle cells of nematodes.[1][2] This agonistic binding mimics the effect of the natural neurotransmitter, acetylcholine, but with a crucial difference: this compound induces a sustained depolarization of the muscle cell membrane.[2] This prolonged depolarization leads to spastic paralysis, rendering the worm unable to maintain its position within the host's gastrointestinal tract, leading to its expulsion.[2]

While the general mechanism is clear, the specific subtype of nAChR that this compound targets has been a subject of investigation, with findings varying between different nematode species.

The L-Subtype nAChR Agonist Hypothesis in C. elegans

-

Cross-resistance: C. elegans mutants resistant to levamisole were also found to be resistant to this compound.

-

Genetic linkage: Genetic screening of this compound-resistant C. elegans mutants identified mutations in the same genes that confer resistance to levamisole.

These findings in C. elegans suggest that where resistance to levamisole or pyrantel exists, this compound may not be a viable alternative.

The B-Subtype nAChR Agonist Evidence in Parasitic Nematodes

In contrast to the findings in C. elegans, research on parasitic nematodes has revealed a different nAChR subtype preference. Electrophysiological and muscle contraction assays on the parasitic nematode Ascaris suum demonstrated that this compound is a more selective agonist for the B-subtype of nAChR. Further studies on Oesophagostomum dentatum also support the notion that this compound can activate a different population of nAChRs than levamisole. This is a significant finding, as it suggests that this compound could be effective against nematode populations that have developed resistance to levamisole.

The differing subtype selectivity may also explain the broader spectrum of activity observed for this compound compared to other cholinergic anthelmintics.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating the efficacy and mechanism of this compound.

Table 1: In Vitro Efficacy of this compound and its Metabolites

| Nematode Species | Larval/Adult Stage | Assay Type | Compound | IC50 (µg/ml) | Reference |

| Heligmosomoides bakeri | Third-stage larvae | - | This compound | ≤ 5 | |

| Heligmosomoides bakeri | Adults | - | This compound | ≤ 5 | |

| Ancylostoma ceylanicum | Third-stage larvae | - | This compound | < 0.5 | |

| Ancylostoma ceylanicum | Adults | - | This compound | > 88 | |

| Ancylostoma ceylanicum | Third-stage larvae | - | dADT | < 0.5 | |

| Ancylostoma ceylanicum | Adults | - | dADT | > 88 | |

| Caenorhabditis elegans | - | Toxicity Assay | This compound | 54.4 (LC50) |

Table 2: In Vivo Efficacy of this compound and its Metabolites

| Host Animal | Nematode Species | Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |

| Mice | Heligmosomoides bakeri | This compound | 2 (oral) | 100 | |

| Mice | Heligmosomoides bakeri | AdADT | - | 42.9 | |

| Hamsters | Ancylostoma ceylanicum | This compound | 10 (oral) | 74.8 | |

| Hamsters | Ancylostoma ceylanicum | dADT | 10 (oral) | 87.4 | |

| Hamsters | Ancylostoma ceylanicum | AdADT | 10 (oral) | 57.9 | |

| Rats | Clonorchis sinensis | This compound | 150 | 99.1 | |

| Hamsters | Opisthorchis viverrini | This compound | 400 | - |

Table 3: Electrophysiological and Receptor Binding Data

| Preparation | Agonist | Parameter | Value | Reference |

| Ascaris suum muscle | This compound | EC50 (depolarization) | 0.83 µM | |

| O. dentatum nAChR (Ode(29–63)) expressed in Xenopus oocytes | Pyrantel | EC50 | < Acetylcholine EC50 | |

| O. dentatum nAChR (Ode(29–63)) expressed in Xenopus oocytes | This compound | EC50 | < Acetylcholine EC50 | |

| O. dentatum nAChR (Ode(29–63–8–38)) expressed in Xenopus oocytes | This compound | EC50 | < Levamisole and Acetylcholine EC50 |

Experimental Protocols

Electrophysiology on Ascaris suum Body Muscle

Objective: To measure the effect of this compound on the membrane potential of nematode muscle cells.

Methodology:

-

Dissect Ascaris suum to expose the somatic muscle cells.

-

Use a two-micropipette current-clamp technique to record the membrane potential from a single muscle cell.

-

One micropipette is used to record the membrane potential (V) and the other to inject a hyperpolarizing current (e.g., 40 nA for 500 ms at 0.3 Hz) to measure input resistance.

-

A microperfusion pipette is positioned near the impaled cell to apply and wash off drugs.

-

Record a stable baseline membrane potential before applying this compound at various concentrations (e.g., 0.03 µM and higher).

-

Apply the drug for a defined period (e.g., 10 seconds) and record the change in membrane potential.

-

To test for antagonism, co-apply this compound with a known nAChR antagonist like mecamylamine.

-

Analyze the data to determine the concentration-response characteristics, including the EC50 value.

Muscle Contraction Assay on Ascaris suum

Objective: To quantify the contractile response of nematode muscle to this compound.

Methodology:

-

Prepare muscle strips from Ascaris suum.

-

Mount the muscle strips in an organ bath containing a physiological saline solution.

-

Connect one end of the muscle strip to a force transducer to measure isometric contractions.

-

Allow the muscle to equilibrate and establish a stable baseline tension.

-

Add this compound to the organ bath at increasing concentrations.

-

Record the resulting muscle contraction.

-

To investigate the receptor subtype, pre-incubate the muscle strip with selective antagonists for different nAChR subtypes before adding this compound.

-

Analyze the dose-response curves to determine the potency and efficacy of this compound in inducing muscle contraction.

Larval Migration Inhibition (LMI) Assay

Objective: To assess the inhibitory effect of this compound on the motility of nematode larvae.

Methodology:

-

Culture nematode eggs to obtain third-stage larvae (L3).

-

Prepare a 96-well plate with a sieve at the bottom of each well.

-

Add a known number of L3 larvae to each well containing different concentrations of this compound or control solutions.

-

Incubate the plate for a specific period (e.g., 24 hours) at an appropriate temperature.

-

After incubation, count the number of larvae that have migrated through the sieve into a collection plate.

-

Calculate the percentage of inhibition of migration for each drug concentration compared to the control.

-

Determine the IC50 value, the concentration of the drug that inhibits 50% of larval migration.

In Vivo Efficacy Studies in Rodent Models

Objective: To evaluate the anthelmintic efficacy of this compound in an infected animal model.

Methodology:

-

Infect rodents (e.g., mice or hamsters) with a known number of infective nematode larvae (e.g., Heligmosomoides bakeri or Ancylostoma ceylanicum).

-

After a pre-patent period to allow the infection to establish, treat the animals with a single oral dose of this compound, its metabolites, or a vehicle control.

-

After a set period post-treatment (e.g., 3 days), euthanize the animals.

-

Harvest the adult worms from the gastrointestinal tract.

-

Count the number of worms in the treated and control groups.

-

Calculate the worm burden reduction as the percentage difference in the mean number of worms between the treated and control groups.

Visualizing the Mechanism of Action

Signaling Pathways

Caption: Proposed signaling pathway for L-subtype nAChR agonism by this compound in C. elegans.

Caption: Proposed signaling pathway for B-subtype nAChR agonism by this compound in parasitic nematodes.

Experimental Workflows

References

Tribendimidine: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribendimidine, a broad-spectrum anthelmintic agent, has demonstrated significant efficacy against a range of human and animal parasites. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, tailored for researchers and professionals in drug development. This document outlines a plausible synthetic route, details key chemical characteristics, and provides established experimental protocols for their determination. Furthermore, it includes visualizations of the synthetic workflow and the drug's proposed mechanism of action to facilitate a comprehensive understanding of this important therapeutic agent.

Chemical Properties of this compound

This compound, with the IUPAC name N,N'-bis(4-(1-dimethylamino)ethylideneaminophenyl)-1,4-phenylenedimethylidyneamine, is a symmetrical molecule containing both imine and amidine functionalities. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₂₈H₃₂N₆ | [1] |

| Molar Mass | 452.606 g/mol | [1] |

| Appearance | Not specified in literature; likely a solid at room temperature. | - |

| Solubility | Soluble in DMSO.[2] | [2] |

| Predicted logP | 4.5 - 5.5 | Computational Prediction |

| Predicted pKa | Basic pKa: 8.5 - 9.5 (for the dimethylamino group) | Computational Prediction |

Note: Predicted values are based on computational models and should be confirmed by experimental determination.

Synthesis of this compound

A proposed synthetic pathway is the reaction of terephthaldehyde with two equivalents of a pre-formed amino-functionalized amidine, N,N-dimethyl-N'-(4-aminophenyl)acetamidine.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key reaction types involved in the proposed synthesis of this compound. These should be adapted and optimized for the specific substrates.

This protocol is adapted from general procedures for the synthesis of acetamidines from primary amines and N,N-dimethylacetamide dimethyl acetal.

Materials:

-

4-Nitroaniline (starting material for the precursor)

-

N,N-Dimethylacetamide dimethyl acetal

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Dimethylamine (e.g., 2 M solution in THF)

-

Reducing agent (e.g., H₂ gas, Palladium on carbon)

-

Standard laboratory glassware, stirring equipment, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Amidine Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-nitroaniline (1.0 equivalent) in the chosen anhydrous solvent.

-

Add N,N-dimethylacetamide dimethyl acetal (1.1 to 1.5 equivalents).

-

Add excess dimethylamine (2.0 to 3.0 equivalents) to suppress the formation of imidate ester byproducts.

-

Stir the reaction mixture at a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude N,N-dimethyl-N'-(4-nitrophenyl)acetamidine can be purified by column chromatography or recrystallization.

-

-

Nitro Group Reduction:

-

Dissolve the purified N,N-dimethyl-N'-(4-nitrophenyl)acetamidine in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of Palladium on carbon (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N,N-dimethyl-N'-(4-aminophenyl)acetamidine.

-

This protocol is a general procedure for the condensation of a primary amine with an aldehyde to form an imine.

Materials:

-

N,N-dimethyl-N'-(4-aminophenyl)acetamidine (from the previous step)

-

Terephthaldehyde

-

Anhydrous solvent (e.g., Methanol, Ethanol, or a non-polar solvent like Toluene with azeotropic removal of water)

-

Anhydrous magnesium sulfate or molecular sieves (optional, as a dehydrating agent)

-

Acid or base catalyst (optional, e.g., acetic acid, p-toluenesulfonic acid)

Procedure:

-

In a round-bottom flask, dissolve terephthaldehyde (1.0 equivalent) in the chosen anhydrous solvent.

-

Add N,N-dimethyl-N'-(4-aminophenyl)acetamidine (2.0-2.2 equivalents) to the solution.

-

If necessary, add a catalytic amount of an acid or base. For reactions in non-polar solvents, a Dean-Stark apparatus can be used to remove water azeotropically.

-

Stir the reaction mixture at room temperature or with heating. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture may be cooled to induce precipitation of the product, or the solvent can be removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Determination of Chemical Properties: Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for measuring pKa and logP.

Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution after incremental additions of a titrant.[3]

Materials and Equipment:

-

This compound sample

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Standardized 0.1 M Hydrochloric acid (HCl)

-

Standardized 0.1 M Sodium hydroxide (NaOH)

-

0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

Nitrogen gas source

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent may be used, and its effect on the pKa should be noted.

-

Titration Setup:

-

Place 20 mL of the this compound solution into a reaction vessel on a magnetic stirrer.

-

Add KCl solution to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

-

Titration:

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH.

-

Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).

-

Continue the titration until the pH reaches 12-12.5.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve. For a monoprotic base, the pKa is the pH at which half of the base has been neutralized.

-

Perform the titration in triplicate to ensure reproducibility.

-

Protocol for logP Determination by HPLC

This method estimates the octanol-water partition coefficient (logP) based on the retention time of the compound on a reverse-phase HPLC column.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

-

This compound sample

-

1-Octanol

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or Methanol (HPLC grade)

-

A set of reference compounds with known logP values

Procedure:

-

Preparation of Phases:

-

Saturate the phosphate buffer (pH 7.4) with 1-octanol.

-

Saturate 1-octanol with the phosphate buffer.

-

Allow the phases to separate for 24 hours.

-

-

Calibration Curve:

-

Prepare solutions of the reference compounds in a suitable solvent.

-

Inject each reference compound onto the HPLC column and record its retention time.

-

Plot the logarithm of the retention factor (k') versus the known logP values of the reference compounds to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time of the column.

-

-

Sample Analysis:

-

Prepare a solution of this compound in the same solvent used for the reference compounds.

-

Inject the this compound solution onto the HPLC column under the same conditions and record its retention time.

-

-

logP Calculation:

-

Calculate the retention factor (k') for this compound.

-

Using the calibration curve, determine the logP value of this compound corresponding to its retention factor.

-

Mechanism of Action

This compound exerts its anthelmintic effect by acting as a nicotinic acetylcholine receptor (nAChR) agonist. This leads to spastic paralysis of the parasitic worms, causing them to be expelled from the host.

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

This compound binds to and activates the L-type nicotinic acetylcholine receptors on the muscle cells of the parasite. This binding mimics the action of the natural neurotransmitter, acetylcholine, but leads to a sustained and prolonged depolarization of the muscle cell membrane. This persistent depolarization results in an influx of calcium ions, causing spastic paralysis of the worm. The paralyzed worm is unable to maintain its position within the host and is subsequently expelled.

Conclusion

This technical guide provides a foundational understanding of the synthesis and key chemical properties of this compound. The proposed synthetic route offers a viable pathway for its laboratory-scale preparation, and the detailed experimental protocols for determining its physicochemical properties are essential for quality control and further formulation development. A thorough understanding of these aspects, coupled with the knowledge of its mechanism of action, is critical for the ongoing research and development of this compound as a vital anthelmintic agent. It is important to note that the predicted values for logP and pKa should be experimentally verified to ensure accuracy for any drug development program.

References

Tribendimidine: A Technical Guide to Its Discovery, Mechanism, and Clinical Development

Executive Summary

Tribendimidine is a broad-spectrum anthelmintic agent developed in the People's Republic of China. First synthesized in the mid-1980s at the National Institute of Parasitic Diseases (IPD) in Shanghai, it represents one of the few new anthelmintics to reach clinical use in the past three decades.[1][2] Following extensive preclinical and clinical evaluation, it was approved by the China State Food and Drug Administration in 2004 for the treatment of soil-transmitted helminthiasis.[2][3] this compound demonstrates high efficacy against major intestinal nematodes, including hookworms and Ascaris lumbricoides, and has shown significant activity against other parasites like Strongyloides stercoralis, Taenia spp., and the liver flukes Opisthorchis viverrini and Clonorchis sinensis.[1] Its mechanism of action involves agonizing the L-type nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible worms, leading to spastic paralysis and subsequent expulsion from the host. This guide provides a comprehensive overview of the history, mechanism of action, pharmacokinetic profile, and clinical efficacy of this compound for an audience of researchers and drug development professionals.

Discovery and History

The development of this compound was a multi-decade effort initiated by Chinese scientists to address the significant public health burden of parasitic worm infections.

-

1980s: this compound was first synthesized at the National Institute of Parasitic Diseases in Shanghai. It emerged from a research program focused on developing novel, safe, and effective anthelmintic agents.

-

Preclinical Studies: Extensive laboratory studies throughout the late 1980s and 1990s established its high efficacy in various animal models. It proved effective against Nippostrongylus braziliensis in rats, Necator americanus in hamsters, and Ancylostoma caninum in dogs.

-

2004: After successful clinical trials demonstrated its safety and efficacy in humans, this compound was officially approved for human use in China.

-

Post-2005: Further clinical investigations, including Phase IV trials, have confirmed its broad-spectrum activity and explored its use against a wider range of helminths, including trematodes and cestodes.

Below is a logical workflow illustrating the key phases of this compound's development.

References

- 1. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The New Anthelmintic this compound is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. sciencedaily.com [sciencedaily.com]

Tribendimidine: A Technical Guide to its Anthelmintic Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tribendimidine is a broad-spectrum anthelmintic agent developed in China that has demonstrated significant efficacy against a range of human and animal helminths. Initially approved for the treatment of soil-transmitted helminthiasis, its clinical and laboratory investigations have revealed a wider spectrum of activity, including notable efficacy against certain food-borne trematodes and cestodes. Its primary mechanism of action involves agonistic activity on nematode nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis and expulsion of the parasite. This document provides a comprehensive overview of the anthelmintic spectrum and efficacy of this compound, details common experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through diagrams.

Anthelmintic Spectrum and Efficacy

This compound exhibits a broad spectrum of activity, with high efficacy against several major soil-transmitted helminths (STHs) and promising results against various trematodes and cestodes. It is a derivative of amidantel and was first synthesized at the National Institute of Parasitic Diseases in Shanghai in the mid-1980s[1][2].

Efficacy against Nematodes (Roundworms)

This compound has been extensively studied for its efficacy against STHs. It is particularly effective against Ascaris lumbricoides and hookworms (Necator americanus and Ancylostoma duodenale), often showing superior or comparable efficacy to the standard-of-care benzimidazoles like albendazole[1][2]. Its efficacy against Trichuris trichiura is generally low[3]. Promising results have also been observed for Strongyloides stercoralis and Enterobius vermicularis.

Table 1: Efficacy of this compound against Soil-Transmitted Helminths and Other Nematodes in Humans

| Helminth Species | Dosage | Cure Rate (CR %) | Egg Reduction Rate (ERR %) | Reference |

| Ascaris lumbricoides | 300 mg, single dose | 96.0% | - | |

| Ascaris lumbricoides | 200 mg (children) / 400 mg (adults), single dose | 90.1 - 95.0% | >95% | |

| Ascaris lumbricoides | 400 mg, single dose | 28.6% | 66.9 - 79.5% | |

| Hookworm (N. americanus / A. duodenale) | 400 mg, single dose | 85.7 - 89.8% | - | |

| Hookworm | 200 mg (children) / 400 mg (adults), single dose | 82.0 - 88.4% | >95% | |

| Hookworm | 400 mg, single dose | 77.8% | >95% | |

| Hookworm | 400 mg, single dose | 53.1% | 92.2% | |

| Trichuris trichiura | 200 mg (children) / 400 mg (adults), single dose | 23.9 - 36.8% | Low | |

| Trichuris trichiura | 400 mg, single dose | 23.1% | 77.8% | |

| Enterobius vermicularis | 200 mg, single dose (children) | 81.6% | - | |

| Enterobius vermicularis | 200 mg, two doses on consecutive days | 97.1% | - | |

| Strongyloides stercoralis | 400 mg, single dose | 36.4% - 54.5% | - |

Note: Efficacy can vary based on infection intensity and diagnostic methods used.

Efficacy against Trematodes (Flukes)

This compound has emerged as a promising treatment for infections caused by food-borne trematodes, particularly liver flukes of the Opisthorchiidae family. It shows efficacy comparable to praziquantel for Clonorchis sinensis and Opisthorchis viverrini, often with a better safety profile. However, it is reported to be ineffective against Schistosoma mansoni and Fasciola hepatica.

Table 2: Efficacy of this compound against Food-Borne Trematodes

| Helminth Species | Host | Dosage | Cure Rate (CR %) / Worm Burden Reduction (WBR %) | Egg Reduction Rate (ERR %) | Reference |

| Clonorchis sinensis | Human | 400 mg, single dose | 44% | 97.6 - 98.8% | |

| Clonorchis sinensis | Human | 400 mg daily for 3 days | 58% | 97.6 - 98.8% | |

| Clonorchis sinensis | Human | 400 mg, single dose | 50% | >95% | |

| Clonorchis sinensis | Rat | 150 mg/kg, single dose | 99.1% (WBR) | - | |

| Opisthorchis viverrini | Human | 100 mg, single dose | 77.3 - 98.9% | 99.1 - 99.7% | |

| Opisthorchis viverrini | Human | 400 mg, single dose | 91.5% | 99.9% | |

| Opisthorchis viverrini | Human | 200 mg (children) / 400 mg (adults), single dose | 70.0% | - | |

| Opisthorchis viverrini | Hamster | 400 mg/kg, single dose | 95.7% (WBR) | - |

Efficacy against Cestodes (Tapeworms)

Initial clinical investigations suggest that this compound possesses activity against Taenia species, although the data is less extensive compared to its effects on nematodes and trematodes.

Table 3: Efficacy of this compound against Cestodes

| Helminth Species | Host | Dosage | Cure Rate (CR %) | Reference |

| Taenia spp. | Human | 400 mg, single dose | 53.3% - 66.7% |

Mechanism of Action

This compound functions as a cholinergic agonist, specifically targeting nicotinic acetylcholine receptors (nAChRs) on the somatic muscle cells of nematodes. It is a prodrug that is rapidly metabolized into its active form, deacetylated amidantel (dADT).

The mechanism proceeds as follows:

-

Binding to nAChRs: The active metabolite of this compound binds to and activates nAChRs on the parasite's muscle cell membrane.

-

Ion Channel Opening: This binding mimics the action of the neurotransmitter acetylcholine, causing the opening of non-selective cation channels.

-

Sustained Depolarization: The influx of cations leads to a sustained depolarization of the muscle cell membrane.

-

Spastic Paralysis: This prolonged state of excitation results in irreversible spastic paralysis of the worm.

-

Expulsion: The paralyzed parasite is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.

Studies in C. elegans identified this compound as an L-type nAChR agonist, similar to levamisole and pyrantel. However, research on the parasitic nematode Ascaris suum suggests it is a B-subtype selective nicotinic agonist, indicating that its precise receptor subtype interaction may vary across different parasite species.

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized in vivo and in vitro experimental protocols.

In Vivo Clinical Efficacy Trials

A typical clinical trial to assess the efficacy and safety of this compound against soil-transmitted helminths follows a structured workflow.

Methodology Details:

-

Study Design: Randomized, single-blind, placebo-controlled trials are the gold standard to minimize bias. Open-label trials are also common, particularly for comparisons with an active comparator like albendazole.

-

Diagnostics: The Kato-Katz thick smear technique is the WHO-recommended method for the quantitative diagnosis of A. lumbricoides, T. trichiura, and hookworm infections. For an accurate diagnosis, multiple stool samples and multiple smears from each sample are often examined. For S. stercoralis, methods like the Baermann technique or Koga agar plate culture are required due to the low sensitivity of direct microscopy for larvae.

-

Outcome Measures:

-

Cure Rate (CR): The proportion of egg-positive individuals at baseline who become egg-negative at the follow-up assessment.

-

Egg Reduction Rate (ERR): Calculated as the percentage reduction in the geometric or arithmetic mean of eggs per gram of feces (EPG) from baseline to follow-up among all baseline-positive subjects. The formula is: ERR = (1 - (Mean EPG at Follow-up / Mean EPG at Baseline)) * 100%.

-

-

Safety Assessment: Adverse events are systematically recorded at predefined intervals (e.g., 3 and 24 hours) after treatment and graded by severity (e.g., mild, moderate, severe).

In Vitro Anthelmintic Assays

In vitro assays are crucial for initial screening, mechanism of action studies, and investigating drug resistance.

Methodology Details:

-

Parasite Stages: Assays can be performed on different life stages, such as infective third-stage larvae (L3) or adult worms recovered from animal models.

-

Assay Procedure:

-

Parasites are washed and placed in multi-well plates containing culture medium.

-

This compound, its metabolites, or control substances (e.g., levamisole, DMSO) are added at various concentrations.

-

Plates are incubated under controlled conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 24-72 hours).

-

-

Viability Assessment: Parasite viability is typically assessed by scoring motility using a microscope. A common scale ranges from healthy/vigorous movement to complete immobility/death.

-

Outcome Measures: The results are often expressed as the 50% inhibitory concentration (IC₅₀) or 50% lethal concentration (LC₅₀), which is the drug concentration required to inhibit motility or kill 50% of the parasites, respectively.

Summary of Anthelmintic Activity

This compound's spectrum of activity makes it a valuable agent in the context of public health, particularly for mass drug administration programs where polyparasitism is common.

Conclusion

This compound is a potent, broad-spectrum anthelmintic with a well-characterized mechanism of action. Its high efficacy against major soil-transmitted helminths and key food-borne trematodes, combined with a favorable safety profile, positions it as a critical tool for the control of helminthiasis. Further research, particularly dose-optimization studies for trematode and cestode infections and investigation into its use in combination therapies, is warranted to fully leverage its therapeutic potential.

References

- 1. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. login.medscape.com [login.medscape.com]

- 3. This compound and Albendazole for Treating Soil-Transmitted Helminths, Strongyloides stercoralis and Taenia spp.: Open-Label Randomized Trial | PLOS Neglected Tropical Diseases [journals.plos.org]

Pharmacokinetics and Metabolism of Tribendimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribendimidine is a broad-spectrum anthelmintic agent with significant efficacy against a range of soil-transmitted helminths. As a prodrug, its in vivo activity is dependent on its metabolic conversion to the active metabolite, deacetylated amidantel (dADT). A thorough understanding of the pharmacokinetics and metabolism of this compound is paramount for optimizing its clinical use, ensuring safety, and guiding further drug development. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on human in vivo data. Detailed experimental protocols for the quantification of its metabolites are provided, and the metabolic pathway is visually represented. All quantitative data is summarized in structured tables for ease of comparison.

Introduction

This compound, developed in China, has demonstrated high cure rates against common intestinal nematodes such as Ascaris lumbricoides and hookworm.[1][2] It is considered a promising alternative to currently available anthelmintics, particularly in the context of emerging drug resistance.[3][4] this compound is a prodrug that is not detected in systemic circulation after oral administration.[5] It rapidly undergoes metabolism to form its active metabolite, deacetylated amidantel (dADT), and other byproducts. The anthelmintic activity of this compound is primarily attributed to dADT. This guide synthesizes the available scientific literature to provide a detailed resource on the pharmacokinetic profile and metabolic fate of this compound in vivo.

Pharmacokinetics of this compound and its Metabolites

Following oral administration, this compound is rapidly and completely broken down into its primary metabolites, p-(1-dimethylamino ethylimino) aniline (dADT) and terephthalaldehyde (TPAL). Consequently, pharmacokinetic studies focus on the quantification of dADT and its subsequent metabolites.

Absorption

The parent drug, this compound, is not absorbed systemically. Its primary active metabolite, dADT, is absorbed after the breakdown of the parent compound in the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) for dADT varies across different study populations and administered doses.

Distribution

Information on the tissue distribution of this compound and its metabolites in humans is limited. The apparent volume of distribution (Vd/F) of dADT has been reported in healthy Chinese volunteers.

Metabolism

This compound undergoes extensive and rapid metabolism. The metabolic pathway is initiated by the breakdown of this compound into dADT and TPAL. dADT is the active anthelmintic moiety. It is further metabolized, primarily through acetylation, to form acetylated dADT (adADT), which is considered inactive. TPAL is also rapidly metabolized to terephthalic acid (TPAC).

Excretion

The metabolites of this compound are primarily excreted in the urine. A significant portion of the administered dose is recovered in the urine as dADT and TPAC within 24 hours of administration.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound's metabolites, dADT and adADT, from various human studies.

Table 1: Pharmacokinetic Parameters of dADT in Humans Following a Single Oral Dose of this compound

| Population | Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t½ (h) | Reference(s) |

| Healthy Chinese Volunteers (n=12) | 400 | 0.64 ± 0.27 | 4.20 ± 0.71 | 4.45 ± 1.81 (AUC∞) | 4.74 ± 1.80 | |

| Hookworm-infected Children (Côte d’Ivoire) | 100 | 0.666 | 1 | - | 3.8 | |

| Hookworm-infected Children (Côte d’Ivoire) | 200 | 0.850 | 3 | - | 3.7 | |

| Hookworm-infected Children (Côte d’Ivoire) | 400 | 1.689 | 2 | - | 3.7 | |

| O. viverrini-infected Patients (n=68) | 25-600 | Variable | 2-24 | Variable | - |

Table 2: Pharmacokinetic Parameters of adADT in Humans Following a Single Oral Dose of this compound

| Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | Reference(s) |

| Hookworm-infected Children (Côte d’Ivoire) | 100 | 108 | 2 | |

| Hookworm-infected Children (Côte d’Ivoire) | 200 | 154 | 2 | |

| Hookworm-infected Children (Côte d’Ivoire) | 400 | 307 | 3 |

Note: Data are presented as mean ± SD where available.

Metabolism of this compound

The metabolic cascade of this compound is a critical aspect of its pharmacology. The prodrug design allows for the targeted release of the active compound following oral administration.

Metabolic Pathway

The biotransformation of this compound can be summarized in the following steps:

-

Hydrolysis: In the gastrointestinal tract, this compound is hydrolyzed to yield two molecules of p-(1-dimethylamino ethylimino) aniline (dADT) and one molecule of terephthalaldehyde (TPAL).

-

Acetylation of dADT: The active metabolite, dADT, is partially metabolized by N-acetyltransferases to form the inactive acetylated dADT (adADT).

-

Oxidation of TPAL: Terephthalaldehyde (TPAL) is rapidly oxidized to terephthalic acid (TPAC).

Experimental Protocols

The following sections detail the methodologies employed in key in vivo pharmacokinetic studies of this compound.

Study in Healthy Chinese Volunteers

-

Study Design: An open-label, single-dose study.

-

Subjects: 12 healthy Chinese volunteers.

-

Dosing: A single oral dose of 400 mg this compound enteric-coated tablets.

-

Sample Collection: Blood and urine samples were collected at scheduled time points.

-

Analytical Method:

-

Instrumentation: Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC).

-

Sample Preparation:

-

Plasma: Specific details on plasma sample preparation were not provided in the abstract.

-

Urine: Urine samples were analyzed for dADT and TPAC.

-

-

Quantification: dADT and TPAC were qualitatively and quantitatively analyzed.

-

Study in Hookworm-Infected Children in Côte d’Ivoire

-

Study Design: A dose-ranging study.

-

Subjects: School-aged children infected with hookworm.

-

Dosing: Single oral doses of 100 mg, 200 mg, or 400 mg of this compound.

-

Sample Collection: Dried blood spot (DBS) samples were collected up to 22 hours after treatment.

-

Analytical Method:

-

Instrumentation: A quantitative high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay was used.

-

Sample Preparation:

-

Plasma and Blood: Protein precipitation.

-

DBS: Direct processing.

-

-

Detection: Multiple reaction monitoring (MRM) with electrospray ionization in positive mode. The transitions monitored were dADT: 178.3→133.1 m/z and adADT: 220.4→175.1 m/z.

-

Chromatography: A pentafluorophenyl (PFP) phase Kinetex analytical column (2.6 μm, 100 Å, 50 mm × 4.6 mm) with a 6-minute mobile phase gradient of ammonium acetate and acetonitrile was used.

-

Preclinical Pharmacokinetics

A significant gap in the current literature is the lack of comprehensive in vivo pharmacokinetic studies of this compound in common preclinical animal models such as rats, mice, and dogs. While some studies have investigated the in vivo efficacy of this compound in rodent models against various helminths, they have primarily focused on worm burden reduction and have not reported detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC). This absence of preclinical ADME data presents a challenge for a complete understanding of the drug's disposition and for interspecies scaling to predict human pharmacokinetics. Drug development professionals should be aware of this data gap when evaluating this compound.

Discussion and Conclusion

The available data consistently demonstrate that this compound is a prodrug that is rapidly and extensively metabolized following oral administration. The pharmacokinetic profile is characterized by the systemic exposure to its active metabolite, dADT, and its inactive metabolite, adADT. The pharmacokinetic parameters of dADT show variability, which may be influenced by factors such as age, genetics (e.g., N-acetyltransferase status), and disease state.

The lack of comprehensive preclinical pharmacokinetic data is a notable limitation in the overall understanding of this compound's ADME properties. Future research should aim to fill this gap to facilitate a more robust preclinical to clinical translation.

References

- 1. This compound: a promising, safe and broad-spectrum anthelmintic agent from China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances with the Chinese anthelminthic drug this compound in clinical trials and laboratory investigations [agris.fao.org]

- 3. Pharmacometric Analysis of this compound Monotherapy and Combination Therapies To Achieve High Cure Rates in Patients with Hookworm Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo efficacy of this compound and its metabolites alone and in combination against the hookworms Heligmosomoides bakeri and Ancylostoma ceylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and Disposition of this compound and Its Metabolites in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Tribendimidine Prodrug Activation and Active Metabolites: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Tribendimidine is a broad-spectrum anthelmintic agent, developed in China, with demonstrated high efficacy against a range of human parasites.[1][2] It is recognized as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the host to exert its therapeutic effect.[1][2] This technical guide provides a comprehensive overview of the activation of the this compound prodrug, its active metabolites, and the experimental methodologies employed to study these processes. The information is intended for researchers, scientists, and professionals involved in drug development and parasitology.

Mechanism of Prodrug Activation and Metabolic Pathway

Upon oral administration, this compound undergoes rapid and complete breakdown into two primary metabolites: p-(1-dimethylamino ethylimino) aniline (dADT) and terephthalaldehyde (TPAL).[1] This initial conversion is believed to occur in the gastrointestinal tract, influenced by the acidic environment and the activity of local enzymes and gut microbiota.

The primary active metabolite responsible for the anthelmintic activity of this compound is dADT. TPAL is considered inactive and is further metabolized to terephthalic acid (TPAC), which is then excreted. The active metabolite, dADT, is also subject to further metabolism, undergoing partial acetylation to form acetylated dADT (adADT). This acetylated form is considered to have marginal or no anthelmintic activity.

The metabolic cascade of this compound is crucial for its efficacy, and understanding this pathway is vital for optimizing its therapeutic use and for the development of new anthelmintic drugs.

References

Molecular Targets of Tribendimidine in Helminths: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tribendimidine, a broad-spectrum anthelmintic developed in China, has demonstrated significant efficacy against a range of soil-transmitted helminths. This technical guide provides a comprehensive overview of the current understanding of its molecular targets in parasitic worms. The primary mechanism of action for this compound is the agonistic modulation of nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis of the parasite. This guide delves into the specific nAChR subtypes targeted by this compound, presenting quantitative data on its potency and differential effects compared to other cholinergic anthelmintics. Furthermore, it explores potential secondary targets, such as GABA-gated chloride channels, and outlines detailed experimental protocols for key methodologies used to investigate these molecular interactions. Diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex mechanisms underlying this compound's anthelmintic activity.

Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The principal molecular targets of this compound in helminths are neuronal and muscle nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for neurotransmission and muscle function in nematodes.[1][2][3] this compound acts as a cholinergic agonist, meaning it mimics the action of the natural neurotransmitter, acetylcholine (ACh).[1][4] By binding to and activating nAChRs, this compound induces prolonged depolarization of the muscle cell membrane, leading to an influx of cations, sustained muscle contraction, and ultimately, spastic paralysis of the worm. This paralysis prevents the helminth from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.

Subtype Selectivity of this compound

Research indicates that this compound exhibits a degree of selectivity for different subtypes of nAChRs, which may explain its broader spectrum of activity and its effectiveness against some helminths that are resistant to other cholinergic anthelmintics like levamisole.

In the model nematode Caenorhabditis elegans, initial studies suggested that this compound, similar to levamisole and pyrantel, acts as an agonist of the L-type (levamisole-sensitive) nAChR. However, studies on parasitic nematodes have revealed a more complex interaction. In Ascaris suum, electrophysiological and muscle contraction assays have shown that this compound is more selective for the B-subtype of nAChR, which is less sensitive to levamisole. This differential selectivity is significant because it suggests that this compound can activate a different population of nAChRs than levamisole, potentially overcoming levamisole resistance.

Further evidence for this differential targeting comes from studies on levamisole-resistant isolates of Oesophagostomum dentatum. These studies demonstrated that this compound remains as active on levamisole-resistant isolates as on levamisole-sensitive isolates, supporting the hypothesis that the two drugs do not share the exact same primary molecular target.

Quantitative Analysis of this compound's Potency

The potency of this compound has been quantified in several studies, primarily through the determination of EC50 values (the concentration of a drug that gives half-maximal response).

| Helminth Species | Assay Type | Parameter | Value (µM) | Reference |

| Ascaris suum | Muscle Strip Contraction | EC50 | 0.2 | |

| Ascaris suum | Muscle Depolarization | EC50 | 0.83 | |

| Oesophagostomum dentatum (recombinant nAChR expressed in Xenopus oocytes) | Pyr/Tbd-nAChR (Ode-UNC-29, Ode-UNC-63, Ode-UNC-38) | EC50 (this compound) | 1.9 | |

| Oesophagostomum dentatum (recombinant nAChR expressed in Xenopus oocytes) | ACh-nAChR (Ode-UNC-29, Ode-UNC-63, Ode-ACR-8) | EC50 (this compound) | 1.1 | |

| Oesophagostomum dentatum (recombinant nAChR expressed in Xenopus oocytes) | Lev-nAChR (Ode-UNC-29, Ode-UNC-63, Ode-ACR-8, Ode-UNC-38) | EC50 (this compound) | 0.8 | |

| Caenorhabditis elegans | Inhibition of Larval Development | IC50 | 18.4 µg/mL (~41 µM) | |

| Caenorhabditis elegans | Mortality | LC50 | 54.4 µg/mL (~122 µM) |

Table 1: Quantitative Potency of this compound on Helminth Preparations and Recombinant Receptors.

Potential Secondary Molecular Target: GABA-gated Chloride Channels

Some evidence suggests that this compound may have a secondary mechanism of action involving GABA-gated chloride channels. These channels are important inhibitory neurotransmitter receptors in nematodes. It has been proposed that by interacting with these channels, this compound could enhance the influx of chloride ions, leading to hyperpolarization of neuronal membranes and further contributing to the paralysis of the worm. However, direct electrophysiological evidence demonstrating the effect of this compound on GABA-gated chloride channels in helminths is currently lacking. Further research is required to validate this hypothesis and elucidate the significance of this potential secondary target.

Experimental Protocols

Electrophysiological Recording from Ascaris suum Muscle

Objective: To measure the effects of this compound on the membrane potential and conductance of Ascaris suum body wall muscle cells.

Methodology: Two-micropipette current-clamp technique.

-

Preparation of Ascaris suum Muscle Flap:

-

Obtain adult Ascaris suum from a local abattoir.

-

Dissect a section of the worm's body wall.

-

Pin the muscle flap, cuticle side down, in a recording chamber filled with physiological saline.

-

-

Micropipette Preparation:

-

Pull glass micropipettes to a resistance of 10-20 MΩ when filled with 3 M KCl.

-

-

Intracellular Recording:

-

Impale a single muscle cell with two micropipettes. One pipette is used to record the membrane potential (Vm), and the other is used to inject current (I).

-

Monitor the resting membrane potential.

-

Apply hyperpolarizing current pulses to measure the input resistance of the cell.

-

-

Drug Application:

-

Dissolve this compound in the physiological saline to the desired concentrations.

-

Perfuse the muscle preparation with the this compound solution.

-

Record changes in membrane potential and input resistance.

-

-

Data Analysis:

-

Measure the change in membrane potential (depolarization) at different this compound concentrations.

-

Calculate the change in input conductance from the change in input resistance.

-

Plot the concentration-response curve and determine the EC50 value.

-

Xenopus Oocyte Expression System for nAChR Characterization

Objective: To express and characterize the pharmacological properties of specific helminth nAChR subtypes in response to this compound.

Methodology: Two-electrode voltage-clamp of Xenopus laevis oocytes expressing recombinant nAChRs.

-

Preparation of nAChR cRNA:

-

Isolate RNA from the target helminth species.

-

Reverse transcribe to cDNA.

-

Amplify the genes for the nAChR subunits of interest using PCR.

-

Clone the subunit cDNAs into an expression vector.

-

In vitro transcribe cRNA from the linearized plasmid DNA.

-

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes using collagenase treatment.

-

Inject the oocytes with the cRNA mixture of the desired nAChR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Two-Electrode Voltage-Clamp Recording:

-

Place an oocyte in a recording chamber perfused with standard oocyte saline.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply acetylcholine or this compound at various concentrations to the oocyte.

-

Record the resulting inward currents.

-

-

Data Analysis:

-

Measure the peak current amplitude at each drug concentration.

-

Normalize the current responses to the maximum response.

-

Plot the concentration-response curve and determine the EC50 and Hill coefficient.

-

Proteomic Analysis of this compound-Treated Helminths

Objective: To identify proteins and signaling pathways in helminths that are altered in response to this compound treatment.

Methodology: Tandem Mass Tag (TMT) based quantitative proteomics.

-

Sample Preparation:

-

Culture the target helminth species in vitro.

-

Expose one group of worms to a sub-lethal concentration of this compound and a control group to the vehicle.

-

Harvest the worms and lyse them in a buffer containing detergents and protease inhibitors.

-

Extract proteins and determine the protein concentration.

-

-

Protein Digestion and TMT Labeling:

-

Reduce and alkylate the protein samples.

-

Digest the proteins into peptides using trypsin.

-

Label the peptides from each sample (control and treated) with a different isobaric TMT tag.

-

-

Peptide Fractionation and Mass Spectrometry:

-

Combine the labeled peptide samples.

-

Fractionate the peptide mixture using high-pH reverse-phase liquid chromatography.

-

Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

Quantify the relative abundance of each protein in the control versus treated samples based on the reporter ion intensities from the TMT tags.

-

Perform statistical analysis to identify significantly up- or down-regulated proteins.

-

Conduct pathway analysis to determine the biological processes affected by this compound treatment.

-

Transcriptomic Analysis of this compound-Treated Helminths

Objective: To identify changes in gene expression in helminths following treatment with this compound.

Methodology: RNA-Sequencing (RNA-Seq).

-

Sample Preparation:

-

Culture the target helminth species and expose them to this compound as described for the proteomic analysis.

-

Harvest the worms and immediately homogenize in a lysis buffer containing a reagent to preserve RNA integrity.

-

-

RNA Extraction and Library Preparation:

-

Extract total RNA from the control and treated worm samples.

-

Assess the quality and quantity of the extracted RNA.

-

Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

-

Fragment the mRNA and synthesize first and second-strand cDNA.

-

Add sequencing adapters to the cDNA fragments to create the sequencing library.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome of the helminth species.

-

Quantify the expression level of each gene.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control.

-

Conduct gene ontology and pathway enrichment analysis to understand the biological functions of the differentially expressed genes.

-

Signaling Pathways and Logical Relationships

Conclusion and Future Directions

This compound's primary molecular target in helminths is unequivocally the nicotinic acetylcholine receptor, where it acts as an agonist, leading to spastic paralysis. Its differential selectivity for nAChR subtypes compared to other cholinergic anthelmintics likely contributes to its broad-spectrum efficacy and its activity against some levamisole-resistant strains. While a potential secondary role for GABA-gated chloride channels has been proposed, this requires further experimental validation.

Future research should focus on several key areas to provide a more complete understanding of this compound's mechanism of action:

-

Comprehensive Quantitative Analysis: Determining the binding affinities (Kd) and inhibition constants (Ki) of this compound for a wider range of nAChR subtypes from various helminth species will provide a more detailed picture of its target profile.

-

Binding Site Identification: Utilizing techniques such as photoaffinity labeling and computational molecular docking will be crucial to pinpoint the precise binding site of this compound on the nAChR subunits. This knowledge can inform the design of new, more potent, and selective anthelmintics.

-

Proteomic and Transcriptomic Studies: The application of advanced proteomic and transcriptomic approaches to helminths treated with this compound will uncover the downstream cellular and molecular consequences of nAChR activation and may reveal novel resistance mechanisms.

-

Validation of Secondary Targets: Rigorous electrophysiological studies are necessary to confirm or refute the involvement of GABA-gated chloride channels in the anthelmintic activity of this compound.

A deeper understanding of the molecular targets and mechanisms of action of this compound will not only optimize its clinical use but also pave the way for the development of next-generation anthelmintics to combat the significant global health burden of helminth infections.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: Mode of Action and nAChR Subtype Selectivity in Ascaris and Oesophagostomum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Acetylcholine Receptor Diversity in a Nematode Parasite Leads to Characterization of this compound- and Derquantel-Sensitive nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling of avermectin binding sites from Caenorhabditis elegans and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

The Choline Bridge to Deworming: A Technical Guide to Tribendimidine Derivatives and their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tribendimidine, a symmetrical diamidine derivative, represents a significant broad-spectrum anthelmintic agent with proven efficacy against a range of human and veterinary helminths. Developed in China, it has emerged as a valuable tool in the fight against soil-transmitted helminthiasis and certain trematode infections. This technical guide provides an in-depth analysis of this compound's mechanism of action, the structure-activity relationships (SAR) of its derivatives and metabolites, and detailed experimental protocols for its evaluation. By targeting the neuromuscular system of parasites, specifically the nicotinic acetylcholine receptors (nAChRs), this compound and its active metabolites induce spastic paralysis, leading to worm expulsion. This document consolidates quantitative efficacy data, outlines key experimental methodologies, and visualizes the underlying biological and experimental frameworks to support further research and development in this critical area of anthelmintic therapy.

Mechanism of Action: Targeting the Parasite's Nervous System

This compound's primary mode of action is the disruption of neurotransmission in helminths by acting as a cholinergic agonist.[1][2] It specifically targets nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of these parasites.[1][3]

Binding of this compound to these receptors mimics the action of the natural neurotransmitter, acetylcholine, but with a crucial difference: it induces a prolonged and sustained depolarization of the muscle cell membrane.[3] This persistent depolarization leads to a state of spastic paralysis, where the worm's muscles are in a constant state of contraction. Consequently, the parasite is unable to maintain its position within the host, cannot feed, and is ultimately expelled from the body.

There is evidence suggesting that this compound may exhibit selectivity for different nAChR subtypes. Some studies in Caenorhabditis elegans suggest it acts as an L-subtype nAChR agonist, similar to levamisole and pyrantel. However, research on the parasitic nematode Ascaris suum indicates a greater selectivity for the B-subtype of nAChR, which may explain its efficacy against some levamisole-resistant parasites. This differential receptor affinity highlights the potential for this compound to overcome certain forms of anthelmintic resistance.

Furthermore, some evidence points to a dual mechanism of action in certain helminths, where this compound may also interact with GABA-gated chloride channels, further contributing to neuronal dysfunction and paralysis.

It is also important to note that this compound is a prodrug. After oral administration, it is metabolized into its active derivative, deacylated amidantel (dADT), which is primarily responsible for the anthelmintic effect.

Figure 1: Proposed signaling pathway of this compound in a parasite muscle cell.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study detailing a wide array of synthetic this compound analogs is not extensively available in the reviewed literature, analysis of this compound and its primary metabolites provides initial insights into the structural features crucial for anthelmintic activity.

This compound is a symmetrical molecule, a derivative of amidantel. Its conversion to the active metabolite, deacylated amidantel (dADT), appears to be a key step for its efficacy. The subsequent acetylation of dADT to form acetylated deacylated amidantel (AdADT) results in a significant reduction or loss of activity, suggesting that the primary amine group in dADT is important for receptor interaction.

The core structure, with its two phenyl rings linked by a central terephthalylidene bis-imine bridge and flanked by the N,N-dimethylethanimidamide groups, is evidently critical for its function as a cholinergic agonist. Modifications to this core structure would likely have a profound impact on its ability to bind to and activate the nAChR.

Further research focusing on the systematic modification of the following structural components is warranted to establish a detailed SAR:

-

The N,N-dimethylamino groups: Altering the alkyl substituents could influence both the pharmacokinetics and the binding affinity to the nAChR.

-

The central phenyl ring: Substitution on this ring could modulate the electronic properties and overall conformation of the molecule.

-

The imine linkages: Replacement or modification of these linkers would alter the flexibility and geometry of the molecule.

-

The terminal phenyl rings: Introduction of various substituents could impact lipophilicity, metabolic stability, and receptor interactions.

Quantitative Data on Anthelmintic Efficacy

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and its metabolites against various helminth species.

Table 1: In Vitro Efficacy of this compound and its Metabolites

| Compound | Parasite Species | Stage | Assay | Efficacy Metric (IC50) | Reference |

| This compound | Heligmosomoides bakeri | Third-stage larvae | Motility | ≤ 5 µg/ml | |

| This compound | Heligmosomoides bakeri | Adult | Motility | ≤ 5 µg/ml | |

| This compound | Ancylostoma ceylanicum | Third-stage larvae | Motility | < 0.5 µg/ml | |

| This compound | Ancylostoma ceylanicum | Adult | Motility | > 88 µg/ml | |

| dADT | Heligmosomoides bakeri | Third-stage larvae | Motility | Comparable to this compound | |

| dADT | Heligmosomoides bakeri | Adult | Motility | Comparable to this compound | |

| dADT | Ancylostoma ceylanicum | Third-stage larvae | Motility | < 0.5 µg/ml | |

| dADT | Ancylostoma ceylanicum | Adult | Motility | > 88 µg/ml | |

| AdADT | Heligmosomoides bakeri | Not specified | Motility | No effect |

Table 2: In Vivo Efficacy of this compound and its Metabolites

| Compound | Parasite Species | Host | Dosing Regimen | Efficacy Metric | Reference |

| This compound | Heligmosomoides bakeri | Mouse | 2 mg/kg (single oral dose) | 100% worm elimination | |

| This compound | Ancylostoma ceylanicum | Hamster | 10 mg/kg (single oral dose) | 74.8% worm burden reduction | |

| This compound | Trichuris muris | Mouse | 3 oral doses | ED50: 6.5 mg/kg | |

| This compound | Clonorchis sinensis | Human | 400 mg (single oral dose) | 50% cure rate | |

| This compound | Hookworm | Human | 400 mg (single oral dose) | 77.8% cure rate | |

| dADT | Heligmosomoides bakeri | Mouse | Not specified | Comparable to this compound | |

| dADT | Ancylostoma ceylanicum | Hamster | 10 mg/kg (single oral dose) | 87.4% worm burden reduction | |

| dADT | Trichuris muris | Mouse | 3 oral doses | ED50: 15.1 mg/kg | |

| AdADT | Heligmosomoides bakeri | Mouse | 10 mg/kg (single oral dose) | 42.9% worm burden reduction | |

| AdADT | Ancylostoma ceylanicum | Hamster | 10 mg/kg (single oral dose) | 57.9% worm burden reduction |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the anthelmintic activity of this compound and its derivatives.

In Vitro Larval Motility Assay

This assay assesses the effect of a compound on the motility of infective third-stage larvae (L3).

Materials:

-

96-well microtiter plates

-

Parasite larvae (e.g., Haemonchus contortus, Heligmosomoides bakeri)

-

Larval culture medium (e.g., RPMI-1640, LB medium)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control anthelmintic (e.g., levamisole, ivermectin)

-

Negative control (culture medium with solvent)

-

Incubator (37°C, 5% CO2)

-

Inverted microscope or automated motility tracking system (e.g., WMicroTracker)

Procedure:

-

Prepare a suspension of L3 larvae in culture medium at a concentration of approximately 50-100 larvae per 100 µL.

-

Add 100 µL of the larval suspension to each well of a 96-well plate.

-

Prepare serial dilutions of the test compounds and controls in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. The final volume in each well should be 200 µL. Ensure the final solvent concentration is non-toxic to the larvae (typically ≤1%).

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-72 hours.

-

Assess larval motility at predetermined time points (e.g., 24, 48, 72 hours). Motility can be scored visually under an inverted microscope (e.g., on a scale of 0 = no movement to 3 = vigorous movement) or quantified using an automated tracking system.

-

Calculate the percentage of motility inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of larval motility) using appropriate software.

Figure 2: Workflow for the in vitro larval motility assay.

In Vitro Adult Worm Motility Assay

This assay evaluates the effect of a compound on the motility of adult helminths.

Materials:

-

Petri dishes or 24-well plates

-

Adult worms (e.g., Haemonchus contortus, Nippostrongylus brasiliensis)

-

Culture medium (e.g., PBS, RPMI-1640)

-

Test compounds dissolved in a suitable solvent

-

Positive control anthelmintic (e.g., albendazole, levamisole)

-

Negative control (culture medium with solvent)

-

Incubator (37°C)

-

Dissecting microscope

Procedure:

-

Collect adult worms from the appropriate organ of an infected host.

-

Wash the worms several times with pre-warmed culture medium to remove host debris.

-

Place a defined number of worms (e.g., 5-10) into each well of a 24-well plate or a small Petri dish containing pre-warmed culture medium.

-

Prepare dilutions of the test compounds and controls in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds or controls.

-

Incubate the plates at 37°C.

-

Observe the motility of the worms under a dissecting microscope at various time points (e.g., 1, 2, 4, 6, 24 hours).

-

Record the time to paralysis (cessation of movement) and/or death for each worm.

-

Calculate the percentage of paralyzed or dead worms at each time point for each concentration.

In Vivo Efficacy in Rodent Models

This protocol describes a general procedure for assessing the in vivo efficacy of an anthelmintic compound in a rodent model of helminth infection.

Materials:

-

Rodents (e.g., mice, rats, hamsters)

-

Infective larvae or eggs of the target parasite (e.g., Heligmosomoides bakeri, Trichuris muris)

-

Test compound formulated for oral gavage

-

Vehicle control

-

Positive control anthelmintic

-

Gavage needles

-

Cages and animal care facilities

-

Dissection tools

-

Microscope

Procedure:

-

Infection: Infect a cohort of rodents with a known number of infective parasite stages (e.g., 200 L3 larvae of H. bakeri per mouse) via oral gavage.

-

Treatment: After the parasite has established a mature infection (typically 2-4 weeks post-infection), randomly assign the animals to treatment groups (test compound, vehicle control, positive control).

-

Administer the test compound, vehicle, or positive control to the respective groups via oral gavage. The dosing regimen can be a single dose or multiple doses over several days.

-

Necropsy and Worm Burden Determination: A set period after the final treatment (e.g., 7 days), euthanize the animals.

-

Dissect the relevant organ (e.g., small intestine for H. bakeri, cecum for T. muris).

-

Carefully collect, count, and record the number of adult worms present in each animal.

-

Data Analysis: Calculate the mean worm burden for each treatment group.

-

Determine the percentage of worm burden reduction for the test compound and positive control groups relative to the vehicle control group using the following formula: % Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.

-

Calculate the ED50 and ED95 values (the effective dose that reduces the worm burden by 50% and 95%, respectively).

Figure 3: General workflow for in vivo anthelmintic efficacy testing in a rodent model.

Conclusion and Future Directions

This compound is a potent and broad-spectrum anthelmintic that acts as a cholinergic agonist, inducing spastic paralysis in helminths by targeting their nicotinic acetylcholine receptors. Its primary metabolite, dADT, is the main active moiety. While the available data provides a solid foundation for understanding its efficacy, a comprehensive structure-activity relationship study on a diverse library of this compound derivatives is a critical next step. Such studies, guided by the detailed experimental protocols outlined in this guide, will be instrumental in the rational design of new analogs with improved potency, a broader spectrum of activity, and the potential to overcome emerging drug resistance. The continued investigation of this compound and its derivatives holds significant promise for advancing the control and treatment of parasitic worm infections globally.

References

- 1. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]